(2e,4e,7z)-2,4,7-Decatrienal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,7Z)-deca-2,4,7-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXCNWISTVJVBV-YPVUHSJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308658 | |
| Record name | (2E,4E,7Z)-2,4,7-Decatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
| Record name | 2-trans-4-trans-7-cis-Decatrienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66642-86-2 | |
| Record name | (2E,4E,7Z)-2,4,7-Decatrienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66642-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,7-Decatrienal, (2E,4E,7Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E,7Z)-2,4,7-Decatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,7-DECATRIENAL, (2E,4E,7Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T95T8UHI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-trans-4-trans-7-cis-Decatrienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 2e,4e,7z 2,4,7 Decatrienal
Endogenous Formation Mechanisms
The primary route for the formation of (2E,4E,7Z)-2,4,7-decatrienal within organisms is through the breakdown and modification of long-chain fatty acids.
Oxidative Degradation of Polyunsaturated Fatty Acids
The oxidative degradation of PUFAs is a key process that gives rise to this compound. google.comsmolecule.com This process can be initiated by various factors, leading to a cascade of chemical reactions that ultimately yield the aldehyde.
Linolenic acid has been identified as a precursor in the formation of 2,4,7-decatrienal (B148924). google.comsmolecule.com The oxidative degradation of linolenic acid, particularly in response to processes like cooking, can lead to the generation of this volatile compound. google.com It is believed that the specific double bond structure of linolenic acid makes it susceptible to oxidation, which then results in the formation of various breakdown products, including this compound. google.comgoogle.com
In marine environments, particularly in diatoms, eicosapentaenoic acid (EPA) is a major precursor for the biosynthesis of this compound. nih.gov The process is initiated by the oxidation of EPA, specifically targeting the double bonds at the 11th and 14th positions. nih.gov This initial oxidation step is crucial for the subsequent enzymatic reactions that lead to the formation of the final decatrienal product. nih.gov
Research has indicated that in addition to C18 and C20 fatty acids, C16 polyunsaturated fatty acids, namely C16:3 and C16:4, also serve as precursors for the formation of polyunsaturated aldehydes. db-thueringen.de The wound-activated enzymatic pathway in marine microalgae can utilize these C16 fatty acids, such as C16:3ω-4 and C16:4ω-1, which are then oxygenated by lipoxygenase enzymes. db-thueringen.de This highlights the diversity of fatty acid substrates that can be channeled into the biosynthetic pathway of compounds like this compound.
Enzyme-Catalyzed Biotransformations
Specific enzymes play a critical role in the controlled and efficient production of this compound from its fatty acid precursors.
The lipoxygenase (LOX) pathway is a central enzymatic cascade in the biosynthesis of this compound. nih.govsemanticscholar.orgnih.gov This pathway is initiated by the action of lipoxygenase enzymes, which are non-heme iron-containing dioxygenases. mdpi.com These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids, forming fatty acid hydroperoxides. nih.gov
In diatoms, the biosynthesis of this compound is a well-documented example of the LOX pathway at work. nih.govsemanticscholar.org The process begins with the release of PUFAs from membrane lipids. nih.gov These free fatty acids are then acted upon by LOX enzymes, which introduce a hydroperoxide group at a specific double bond, creating a fatty acid hydroperoxide intermediate. nih.gov This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme to yield the final polyunsaturated aldehyde, such as this compound. nih.govdb-thueringen.de The synthesis of this oxylipin in some diatom species is specifically attributed to the 11-LOX activity on EPA. semanticscholar.org
The following table summarizes the key enzymes and precursors involved in the biosynthesis of this compound.
| Precursor Fatty Acid | Key Enzyme(s) | Organism Type |
| Linolenic Acid | Oxidative enzymes | Various (e.g., in cooked foods) |
| Eicosapentaenoic Acid (EPA) | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Marine Diatoms |
| C16:3 and C16:4 Fatty Acids | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Marine Microalgae |
Hydroperoxide Lyase (HPL) Specificities
Following the initial oxygenation of polyunsaturated fatty acids by lipoxygenases (LOXs) to form fatty acid hydroperoxides (FAHs), hydroperoxide lyases (HPLs) play a crucial role in the subsequent cleavage of these intermediates to form aldehydes. taylorandfrancis.comnih.gov The specificity of these HPL enzymes is a key determinant in the type of aldehyde produced.
In diatoms like Thalassiosira rotula and Skeletonema marinoi, distinct HPLs are responsible for the formation of different aldehydes. semanticscholar.orgmdpi.com For instance, the production of decatrienal isomers is linked to the activity of an HPL that specifically cleaves hydroperoxides derived from eicosapentaenoic acid (EPA), which has been oxygenated by an 11-LOX. semanticscholar.orgmdpi.com This specificity ensures the precise formation of C10 aldehydes like this compound. The enzymatic nature of this process is highlighted by the high regio- and stereospecificity of the resulting products, which would not be expected from non-enzymatic autoxidation. mdpi.commdpi.com
Role of Lipases in Precursor Release
The entire biosynthetic cascade for this compound is initiated by the activity of lipases, which are activated upon cell damage. taylorandfrancis.comwikipedia.org These enzymes are responsible for liberating polyunsaturated fatty acid precursors from complex lipids within the cell membranes, such as phospholipids (B1166683) and galactolipids. nih.govresearchgate.netmdpi.com
In the well-studied diatom Thalassiosira rotula, a phospholipase A2 (PLA2) has been identified as the key enzyme that initiates this process. nih.govmdpi.com Upon wounding, this lipase (B570770) preferentially releases PUFAs like eicosapentaenoic acid (EPA). nih.gov While intact cells contain mainly saturated free fatty acids, the amount of free polyunsaturated fatty acids increases dramatically within minutes of cellular damage. nih.gov This rapid release of specific fatty acid precursors makes them available for the subsequent enzymatic steps involving lipoxygenases and hydroperoxide lyases, ultimately leading to the production of this compound. nih.gov
Biosynthetic Origin in Specific Organisms
The production of this compound has been documented in a variety of marine diatoms, where it functions as a key component of their chemical defense system.
Production in Marine Diatoms
Several species of marine diatoms are known producers of this compound and other related polyunsaturated aldehydes. Notable examples include:
Thalassiosira rotula : This bloom-forming diatom is one of the most well-studied producers of PUAs and has been shown to synthesize this compound. wikipedia.orgnih.govnih.gov
Skeletonema costatum (now reclassified as Skeletonema marinoi): This species is also a known producer of this compound. nih.govnih.gov
Pseudonitzschia delicatissima : Research has identified the production of C10 PUAs, including (2E,4E,7Z)-decatrienal, in this diatom species. nih.govnih.gov
Melosira varians : This freshwater diatom has also been found to produce polyunsaturated aldehydes. biologists.com
| Diatom Species | This compound Production Confirmed | Reference |
|---|---|---|
| Thalassiosira rotula | ✔️ | wikipedia.orgnih.govnih.gov |
| Skeletonema costatum (marinoi) | ✔️ | nih.govnih.gov |
| Pseudonitzschia delicatissima | ✔️ | nih.govnih.gov |
| Melosira varians | ✔️ | biologists.com |
Wound-Activated Biosynthesis in Microalgae
The synthesis of this compound in microalgae is a classic example of a wound-activated chemical defense. researchgate.netnih.gov The production of this and other PUAs is not a continuous process but is instead rapidly initiated in response to cellular damage, such as that inflicted by grazing zooplankton. researchgate.netwikipedia.org This defense mechanism is highly efficient, as the toxic compounds are produced only when needed, minimizing the metabolic cost to the diatom. researchgate.net
Upon cell rupture, the release of lipases initiates the enzymatic cascade that liberates PUFAs from membranes, which are then converted by lipoxygenases and hydroperoxide lyases into defensive aldehydes. researchgate.netnih.gov This entire process is remarkably fast, with a significant portion of the precursor molecules being converted within minutes of wounding. wikipedia.org
Isomeric Pathway Divergence
The biosynthesis of decatrienal in diatoms can lead to the formation of different isomers, including this compound and (2E,4Z,7Z)-2,4,7-decatrienal. semanticscholar.orgnih.gov The production of these different isomers is not random and is attributed to the specificities of the enzymes involved in the biosynthetic pathway, particularly the hydroperoxide lyases. semanticscholar.org
For example, in Thalassiosira rotula, both (2E,4E,7Z) and (2E,4Z,7Z) isomers of decatrienal have been identified. nih.gov The formation of these distinct isomers suggests the presence of separate enzymatic pathways or enzymes with different stereospecificities that act on the same or similar precursors. This divergence in the pathway allows for the production of a suite of related but structurally distinct defensive compounds. semanticscholar.orgroyalsocietypublishing.org
Metabolic Fate and Downstream Products
Once produced, this compound and other reactive aldehydes can have several metabolic fates. While their primary role appears to be as defensive compounds against grazers, they can also undergo further reactions. These highly reactive α,β,γ,δ-unsaturated aldehydes are potent Michael acceptors, meaning they can readily react with nucleophilic groups in biomolecules such as proteins and DNA. biologists.com This reactivity is central to their cytotoxic and anti-proliferative effects on predator organisms. nih.govbiologists.com The metabolic breakdown of these aldehydes in the environment or within the target organisms is an area of ongoing research, but it is likely to involve detoxification pathways that reduce the aldehyde and conjugate it for excretion.
Transformation into Other Oxylipins
The formation of this compound is part of a complex and highly specific oxylipin metabolism that generates a wide array of other oxygenated molecules. open.ac.ukmdpi.com The initial fatty acid hydroperoxides produced by LOX are branch-point intermediates that can be channeled into several different metabolic routes, leading to a plethora of compounds whose formation mechanisms are still being elucidated. mdpi.comnih.govnih.gov
The transformation of α,β-unsaturated aldehydes like decatrienal can proceed through several enzymatic and non-enzymatic reactions:
Oxidation: Aldehyde dehydrogenases (ALDHs) are NAD(P)+-dependent enzymes that can oxidize aldehydes into their corresponding carboxylic acids. nih.govmdpi.com This is a common detoxification pathway in plants and other organisms to manage the reactivity of aldehydes. nih.govoup.com
Reduction: The aldehyde group can be reduced to an alcohol by enzymes such as aldo-keto reductases (AKR) or alcohol dehydrogenases, using NAD(P)H as a cofactor. mdpi.comoup.com
Isomerization: Polyunsaturated aldehydes can undergo isomerization, altering the configuration of their double bonds. researchgate.net For instance, the (2E,4Z) isomers of some PUAs are known to be the biologically produced form, while the (2E,4E) isomer can be an artifact of analysis or processing. nih.gov
Conjugation: In some biological systems, aldehydes can be conjugated with molecules like glutathione (B108866), either spontaneously or catalyzed by glutathione S-transferases (GSTs), as part of a detoxification process. mdpi.comoup.com
The oxylipin profile in diatoms is species-specific and can include a variety of other PUAs (e.g., heptadienal, octadienal), as well as hydroxy-, keto-, and epoxyhydroxy-fatty acid derivatives. mdpi.comnih.govvliz.be For example, wounding of the diatom Thalassiosira rotula results in the production of not only decatrienal but also minor amounts of 2,4-heptadienal, 2,4,7-octatrienal, and 2E,4E-decadienal. biologists.com
Table 1: Research Findings on the Transformation of this compound and Related PUAs
| Organism/System | Precursor | Key Enzyme(s) | Resulting Product(s) | Reference |
|---|---|---|---|---|
| Diatoms (general) | Polyunsaturated Fatty Acids (PUFAs) | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Fatty acid hydroperoxides, various PUAs, hydroxy-, keto-, epoxyhydroxy-fatty acids | mdpi.comnih.gov |
| Thalassiosira rotula | Eicosapentaenoic Acid (EPA) | 11R-LOX | This compound, Octadienal, Heptadienal | researchgate.netbiologists.com |
| Plants (general) | α,β-unsaturated aldehydes | Aldehyde Dehydrogenase (ALDH) | Corresponding carboxylic acids | nih.govmdpi.com |
| Plants (general) | α,β-unsaturated aldehydes | Aldo-Keto Reductase (AKR) | Corresponding alcohols | mdpi.com |
Integration into Cellular Lipid Metabolism
The synthesis of this compound is initiated by the enzymatic release of PUFAs from membrane lipids, which directly connects its formation to the lipid composition and status of the cell membranes. nih.govnih.gov The availability of specific PUFA precursors, such as eicosapentaenoic acid (EPA) in diatoms, determines the potential for producing C10 aldehydes like decatrienal. mdpi.commdpi.com
Once formed, these reactive aldehydes can influence cellular processes, but they must also be metabolized to prevent cytotoxicity. nih.govresearchgate.net In plants, several detoxification pathways exist for aldehydes, which likely share similarities with those in microalgae. mdpi.com These pathways reintegrate the carbon skeletons back into mainstream metabolism:
Oxidation to Carboxylic Acids: The conversion of this compound to its corresponding carboxylic acid by ALDHs represents a key metabolic step. nih.govmdpi.com These resulting fatty acids can potentially be further metabolized through pathways like β-oxidation.
Reduction to Alcohols: The reduction to less reactive alcohols is another detoxification strategy. mdpi.comoup.com
Detoxification via Conjugation: Conjugation with molecules such as glutathione facilitates the neutralization and potential transport of reactive aldehydes. mdpi.comoup.com
The regulation of oxylipin production is complex, with evidence suggesting that factors like the physiological state of the cell (e.g., stationary phase of growth) and environmental stressors can lead to increased production. open.ac.uk This indicates a close relationship between the cell's primary metabolic activities and the activation of these specialized lipid-derived pathways.
Synthetic Methodologies for 2e,4e,7z 2,4,7 Decatrienal
Chemical Synthesis Approaches
The chemical synthesis of (2E,4E,7Z)-2,4,7-decatrienal is a multifaceted endeavor, employing a range of strategic reactions to achieve the desired stereochemistry of the three double bonds.
Oxidative Degradation Techniques
One of the recognized pathways to this compound involves the oxidative degradation of unsaturated fatty acids. google.com This process mimics the natural formation of the compound in various biological systems. For instance, it has been identified as a degradation product of linoleic acid in cooked chicken and a constituent of cooked asparagus formed through the breakdown of fatty acids. google.com This approach highlights a biomimetic strategy for obtaining the target aldehyde.
Wittig Reaction Applications in Stereoselective Synthesis
The Wittig reaction is a cornerstone in the stereoselective synthesis of alkenes and has been applied to the preparation of this compound. smolecule.com This powerful carbon-carbon bond-forming reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com By carefully selecting the appropriate ylide and carbonyl compound, chemists can control the geometry of the newly formed double bond, a critical aspect in synthesizing the specific (2E,4E,7Z) isomer. masterorganicchemistry.comgoogleapis.com For example, a general synthetic scheme might start with tiglic aldehyde, extending the carbon chain through Wittig-Horner olefinations and completing it with a Wittig reaction. researchgate.net
Catalytic Hydrogenation and Selective Oxidation Strategies
Another synthetic route employs catalytic hydrogenation followed by selective oxidation. smolecule.com This method typically starts with a precursor containing a triple bond, which is partially hydrogenated to a cis-alkene using a specific catalyst, such as a Lindlar catalyst. Subsequent selective oxidation of a primary alcohol function on the molecule then yields the desired aldehyde. This strategy is crucial for establishing the (Z)-configuration of the double bond at the 7-position.
Multi-step Syntheses from Alkyne Precursors
Multi-step syntheses starting from alkyne precursors offer a versatile and controllable approach to this compound. These synthetic sequences allow for the stepwise construction of the carbon skeleton and the precise installation of the double bonds with the required stereochemistry. A common strategy involves the coupling of smaller fragments, often utilizing palladium-catalyzed cross-coupling reactions, followed by functional group manipulations to arrive at the final aldehyde.
Preparation from Acetals of Decatrienal
The synthesis of this compound can also be achieved from its corresponding acetals. google.com Acetals serve as protecting groups for the aldehyde functionality, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde. The desired decatrienal can be obtained by treating a mixture of (2E,4Z,7Z)- and (2E,4E,7Z)-1,1-dimethoxy-2,4,7-decatriene with a protic acid, such as para-toluenesulfonic acid or silica (B1680970) gel. google.com For instance, stirring a mixture of the dimethoxy acetals with water in acetone (B3395972) in the presence of AMBERLITE® resin, followed by filtration, neutralization, and purification, can yield the target this compound. google.com
Biocatalytic and Enzymatic Synthesis
In recent years, there has been a growing interest in developing "green" and sustainable methods for producing flavor compounds, leading to the exploration of biocatalytic and enzymatic routes to this compound.
These methods often utilize enzymes like lipoxygenases (LOX) and hydroperoxide lyases (HPL) to mimic the natural biosynthetic pathways found in plants and algae. google.comscientific-publications.netscientific-publications.net For example, enzymes from eggplant have been shown to catalyze the biotransformation of distilled linseed oil into (2E,4E,7Z)-decatrienal. scientific-publications.netscientific-publications.net In this process, a maximum yield of 1.4 g/kg of eggplant fruit was achieved after 20 minutes of reaction. scientific-publications.netscientific-publications.net
Furthermore, research has focused on using specific lipoxygenases that can convert polyunsaturated fatty acids (PUFAs) into the desired C10-aldehydes. google.com Some microalgae are also known to produce this compound through the oxidation of eicosapentaenoic acid (EPA). frontiersin.org These biocatalytic approaches offer a more cost-effective and environmentally friendly alternative to traditional chemical synthesis. google.com
Below is a table summarizing the yields of (2E,4E)-decadienal and (2E,4E,7Z)-decatrienal from the biotransformation of linseed oil using eggplant enzymes.
| Time (minutes) | (2E,4E)-decadienal (g/kg of eggplant) | (2E,4E,7Z)-decatrienal (g/kg of eggplant) |
| 5 | 0.98 | 1.15 |
| 10 | 1.12 | 1.30 |
| 20 | 1.24 | 1.40 |
| 30 | 1.18 | 1.35 |
| 60 | 1.05 | 1.22 |
Utilization of Plant Enzymes (e.g., Eggplant Fruit Enzymes)
Eggplant (Solanum melongena) has been identified as a promising source of enzymes for the biocatalytic synthesis of this compound. scientific-publications.net The enzymatic system in eggplant fruit is capable of converting polyunsaturated fatty acids, specifically from linseed oil, into this target C10 aldehyde. scientific-publications.net This biotransformation is primarily attributed to the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). scientific-publications.netnih.gov
The process begins with the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids present in the substrate. nih.gov Linolenic acid, a major component of linseed oil, is the key precursor for the synthesis of this compound. The LOX enzyme introduces molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate. nih.gov Subsequently, hydroperoxide lyase cleaves this unstable intermediate, leading to the formation of the C10 aldehyde, this compound. scientific-publications.netnih.gov This enzymatic cascade is a part of the natural defense mechanism in plants, often triggered by tissue damage. nih.gov
The use of crude enzyme extracts from eggplant fruit provides a straightforward method for this biotransformation, avoiding the need for costly enzyme purification. scientific-publications.net However, the efficiency of this process is influenced by several factors, including the specific variety of the eggplant, its growth conditions, and post-harvest handling, all of which can affect the enzymatic activity. scientific-publications.net
Optimization of Biotransformation Conditions for Yield
To enhance the practical viability of producing this compound using eggplant enzymes, optimization of the reaction conditions is crucial. Research has focused on key parameters that directly influence the yield of the final product.
One critical factor is the reaction time. Studies investigating the biotransformation of linseed oil with eggplant enzymes have demonstrated that the maximum yield of this compound is achieved after a relatively short reaction period. Specifically, the peak production of 1.4 grams per kilogram of eggplant fruit was observed after 20 minutes of reaction. scientific-publications.net
Another significant aspect of optimization is the method used for extracting the product from the reaction mixture. The choice of solvent can greatly impact the recovery of the aldehyde. A comparison between two organic solvents, ethyl acetate (B1210297) and isoamyl alcohol, revealed that ethyl acetate is more efficient for the extraction of this compound. scientific-publications.net
The table below summarizes the findings on the optimization of biotransformation conditions for the production of this compound using eggplant enzymes.
| Parameter | Condition | Yield/Observation |
| Substrate | Linseed Oil (Nouracid LE 80) | Precursor for (2E,4E,7Z)-decatrienal |
| Enzyme Source | Eggplant Fruit Homogenate | Provides necessary lipoxygenase and hydroperoxide lyase |
| Optimal Reaction Time | 20 minutes | Maximum yield of 1.4 g/kg of eggplant fruit |
| Extraction Solvent | Ethyl Acetate | Higher extraction efficiency compared to isoamyl alcohol |
| Extraction Solvent | Isoamyl Alcohol | Lower extraction efficiency compared to ethyl acetate |
Chemical Reactivity and Transformation Mechanisms of 2e,4e,7z 2,4,7 Decatrienal
Electrophilic Addition Reactions of Carbon-Carbon Double Bonds
The multiple carbon-carbon double bonds in (2E,4E,7Z)-2,4,7-decatrienal are susceptible to electrophilic addition reactions. These reactions involve the attack of an electrophile on the electron-rich double bonds, leading to the formation of a more saturated compound.
Reactions with Halogens
The carbon-carbon double bonds in this compound can react with halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂) through electrophilic addition. libretexts.orglibretexts.org This reaction proceeds through the formation of a halonium ion intermediate, followed by the attack of a halide ion to yield a dihalogenated product. The reaction is often carried out in an inert solvent.
Most commonly, α-chloro- and α-bromo-substituted α,β-unsaturated aldehydes are synthesized through the halogenation of the corresponding α,β-unsaturated aldehydes, which is then followed by dehydrohalogenation. nih.gov For instance, the bromination/dehydrobromination of E-hexenal at 0–5 °C has been shown to produce (Z)-2-bromohex-2-enal in a quantitative yield. nih.gov
Under acidic conditions, the halogenation of aldehydes and ketones occurs at the α-carbon. libretexts.orgjove.comquimicaorganica.org The mechanism involves the acid-catalyzed formation of an enol, which then acts as a nucleophile and attacks the electrophilic halogen. libretexts.orgjove.com This process is often autocatalytic as the hydrogen halide produced can catalyze the initial enolization step. jove.com The presence of the electron-withdrawing halogen atom in the product reduces the reactivity of the carbonyl oxygen, which helps to prevent multiple halogenations. jove.com
| Reagent | Product Type | Reaction Conditions |
| Br₂ in Acetic Acid | α-Bromo Aldehyde | Acid-catalyzed |
| Cl₂ | α-Chloro Aldehyde | Acid-catalyzed |
| I₂ | α-Iodo Aldehyde | Acid-catalyzed |
Reactions with Hydrogen Halides
Similar to halogens, hydrogen halides (HX, where X = Cl, Br, I) can also undergo electrophilic addition across the double bonds of this compound. The reaction is initiated by the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. This is followed by the nucleophilic attack of the halide ion on the carbocation. The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.
Michael Acceptor Chemistry of the α,β,γ,δ-Unsaturated Aldehyde System
The α,β,γ,δ-unsaturated aldehyde system in this compound makes it an excellent Michael acceptor. libretexts.orgnih.gov In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org However, in the case of an extended conjugated system like that in this compound, addition can also occur at the δ-position (1,6-addition). wikipedia.orgbeilstein-journals.org
The outcome of the conjugate addition (1,4- vs. 1,6-addition) is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. beilstein-journals.org Hard nucleophiles tend to favor 1,2-addition to the carbonyl carbon, while soft nucleophiles generally favor conjugate addition.
| Nucleophile Type | Potential Addition Products |
| Soft Nucleophiles (e.g., enamines, cuprates) | 1,4- and 1,6-Adducts |
| Hard Nucleophiles (e.g., organolithium reagents) | Primarily 1,2-Adducts |
Formation of Reactive Intermediates
The chemical transformations of this compound can involve the formation of various reactive intermediates. For example, in electrophilic addition reactions, carbocation intermediates are formed. jove.com The stability of these carbocations, which can be influenced by resonance delocalization across the conjugated system, will dictate the final product distribution.
Under acidic conditions, the compound can form an enol tautomer, which is a key intermediate in α-halogenation reactions. libretexts.orgjove.commissouri.edu The formation of the enol is the rate-determining step in these reactions. libretexts.org
Alkylating Properties and Molecular Target Interactions
As a reactive electrophilic species, this compound has the potential to act as an alkylating agent. mdpi.com The electrophilic nature of the conjugated system allows it to react with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. mdpi.com This interaction can lead to the formation of covalent adducts, thereby altering the structure and function of the target molecules. mdpi.com
The α,β-unsaturated aldehyde moiety is a known Michael acceptor that can react with nucleophilic groups in biological systems, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity is implicated in the biological activities of many natural products containing this structural motif. nih.gov
Biological Activities and Ecological Roles of 2e,4e,7z 2,4,7 Decatrienal
Inter- and Intraspecific Chemical Ecology
Allelochemical Effects on Marine Phytoplankton Growth
While the primary documented role of (2E,4E,7Z)-2,4,7-decatrienal is as a defense against grazers, its release into the marine environment suggests a potential for allelopathic interactions—chemical interactions that influence the growth and survival of other phytoplankton species. By mediating the abundance of grazing populations, this compound indirectly shapes the competitive landscape among different phytoplankton. However, direct studies focusing specifically on the allelochemical effects of purified this compound on the growth of other marine phytoplankton are not extensively detailed in current research. The broader context of chemical ecology suggests that such secondary metabolites are crucial in defining the succession and dominance of species within phytoplankton blooms.
Defensive Roles in Diatom-Grazer Interactions
The most well-documented ecological function of this compound is its role in the chemical defense of diatoms against their primary predators, particularly herbivorous copepods. This defense is not typically lethal to the adult grazer but instead targets their reproductive capabilities, representing a sophisticated mechanism to control predator populations over the long term.
This compound is one of several polyunsaturated aldehydes (PUAs) that exhibit anti-predator activities. These compounds are released rapidly when diatom cells are wounded, creating a localized defense against grazers like copepods. This chemical defense can deter feeding and reduce grazing pressure on the diatom population, thereby influencing the dynamics of the marine food web. The production of these defensive metabolites continues even after ingestion, with high concentrations found within the copepod gut and gonads.
A significant aspect of the defensive mechanism involving this compound is its detrimental impact on the reproduction and development of various marine invertebrates. Research has shown that this and other related aldehydes have teratogenic effects, meaning they can disturb the development of an embryo or fetus.
In copepods, exposure to these diatom-derived aldehydes leads to a significant reduction in reproductive success. Specific impacts include the arrest of embryo development and a severe decline in the hatching success of eggs. This strategy effectively reduces the population of future generations of grazers. Similarly, these oxylipins have been shown to negatively affect the embryogenesis and larval fitness of other marine invertebrates, such as sea urchins.
Detrimental Effects of Diatom-Derived Aldehydes on Marine Invertebrates
| Organism Group | Specific Organism (Example) | Observed Effect |
|---|---|---|
| Crustaceans | Copepods | Reduced egg hatching success, arrest of embryo development. |
| Echinoderms | Sea Urchins | Detrimental effects on embryogenesis and larval fitness. |
Influence on Aquatic Food Web Dynamics
The chemical defense mediated by this compound creates a complex dynamic known as the "paradox of diatom–copepod interactions". While diatoms are a fundamental food source that provides energy for the growth of copepod larvae, they can simultaneously impair the reproductive success of these same grazers. This dual role allows diatom populations to manage their predators. By reducing the reproductive output of grazers, diatoms can influence the structure of the plankton community and the broader marine food web. This chemical interaction is a critical factor in the ecological success of certain diatom species.
Antimicrobial Activities
While the ecological roles of this compound in predator-prey interactions are well-established, its specific activities against microbial organisms such as bacteria and fungi are less characterized in the scientific literature. Oxylipins in terrestrial plants are known to be involved in responses to pathogen infections, but detailed studies on the antimicrobial properties of this compound from marine diatoms are limited.
Effects on Marine Bacterioplankton Communities (e.g., Growth Inhibition/Enhancement in Specific Taxa)
Polyunsaturated aldehydes released by diatoms can significantly influence the structure and function of marine bacterioplankton communities. While direct studies on this compound are limited, research on related PUAs demonstrates a range of effects from growth inhibition to enhancement in specific bacterial taxa.
Studies have shown that PUAs can have a differential impact on the metabolic activity of various bacterial groups. For instance, the metabolic activity of Gammaproteobacteria, Bacteroidetes, and Rhodobacteraceae can be differently affected by exposure to PUAs mdpi.com. In some cases, a synergistic effect is observed, where a mixture of PUAs leads to a more pronounced decrease in metabolic activity across all tested groups mdpi.com.
The toxicity of PUAs to marine bacteria appears to be correlated with their hydrophobicity, with longer-chain aldehydes like decadienal being more toxic nih.govnih.gov. The mechanism of toxicity is believed to involve the disruption of proteins through the formation of Schiff's bases and accumulation in the cytoplasmic membranes due to their lipophilic nature nih.gov. Bacteria may respond to PUA exposure by altering the fatty acid composition of their membranes, specifically by increasing the degree of saturation nih.gov.
Interestingly, the effects of PUAs are not universally inhibitory. Some bacterial strains have shown resistance to high concentrations of these aldehydes, and in some cases, even growth stimulation has been observed. For example, Eudora adriatica and Alteromonas hispanica have exhibited growth enhancement when exposed to certain PUAs nih.gov. This suggests that PUAs can act as a selective pressure, shaping the composition of bacterial communities associated with diatom blooms nih.gov. Low concentrations of PUAs have been found to stimulate the metabolic activity and remineralization of organic matter by particle-associated bacteria, while higher concentrations can inhibit bacterial growth and alter community structure mdpi.com.
Table 1: Effects of Diatom-Derived Polyunsaturated Aldehydes on Marine Bacterial Taxa
| Bacterial Taxa | Effect of PUA Exposure | Reference |
|---|---|---|
| Pseudomonas | Growth Inhibition | nih.gov |
| Sufflavibacter | Growth Inhibition | nih.gov |
| Halomonas | Growth Inhibition | nih.gov |
| Vibrio | Growth Inhibition | nih.gov |
| Idiomarina | Growth Inhibition | nih.gov |
| Labrenzia | Growth Inhibition | nih.gov |
| Eudora adriatica | Growth Stimulation | nih.gov |
| Alteromonas hispanica | Growth Stimulation | nih.gov |
| Gammaproteobacteria | Varied, including inhibition and shifts in community dominance | mdpi.comcopernicus.org |
| Bacteroidetes | Metabolic activity affected | mdpi.com |
Activity Against Pathogenic Non-Marine Bacteria (e.g., E. coli, Vibrio splendidus)
Research on diatom-derived compounds has shown that they can inhibit the growth of various bacteria. For instance, extracts from the diatom Phaeodactylum tricornutum have been found to be effective against several fish pathogens researchgate.net. The general toxicity of PUAs suggests they could be effective against a broad spectrum of bacteria, though the specific efficacy against non-marine pathogens like E. coli requires further investigation.
Antifungal Properties
The antifungal potential of this compound is an area that warrants more specific research. However, studies on extracts from various marine diatoms have indicated the presence of compounds with significant antifungal activity. For example, several diatom species have been shown to produce metabolites that inhibit the growth of pathogenic fungi nih.gov. Lipophilic extracts, which would contain compounds like this compound, have been noted to be particularly active against fungal pathogens mdpi.com. This suggests that PUAs could contribute to the observed antifungal properties of diatoms.
Interactions with Plant Systems
Oxylipins, the class of molecules to which this compound belongs, are well-established as key signaling molecules in plant defense systems. They are involved in mediating responses to both herbivory and pathogen attacks.
Role in Plant Defense Mechanisms Against Herbivores
Plants employ a complex array of chemical defenses against herbivores, and oxylipins play a central role in these responses nih.gov. When a plant is wounded by an herbivore, it triggers a signaling cascade that often involves the production of oxylipins like jasmonic acid and its precursors nih.govtaylorfrancis.com. These signaling molecules can induce the production of a variety of defense compounds, including toxins, anti-feedants, and proteins that interfere with insect digestion nih.govresearchgate.net.
The oxylipin pathway can lead to the production of volatile organic compounds that have a dual role in defense. They can directly deter herbivores and also act as indirect defense signals by attracting natural enemies of the herbivores, such as parasitic wasps nih.govsemanticscholar.org. While the specific role of this compound in these processes has not been detailed, its nature as an oxylipin suggests it could be involved in similar defense signaling pathways in the organisms that produce it. The production of PUAs by diatoms upon grazing is a clear parallel to the wound-induced chemical defenses seen in terrestrial plants wikipedia.org.
Role in Plant Defense Mechanisms Against Pathogens
The oxylipin pathway is also crucial for plant defense against a wide range of pathogens, including fungi, bacteria, and oomycetes researchgate.netnih.govnih.gov. Oxylipins can function in several ways to combat pathogens. They can have direct antimicrobial effects, inhibiting the growth and spore germination of the invading pathogen nih.govnih.gov.
Furthermore, oxylipins act as signaling molecules to activate the expression of defense-related genes in the plant taylorfrancis.comresearchgate.net. This can lead to the reinforcement of cell walls, the production of antimicrobial compounds known as phytoalexins, and the induction of systemic acquired resistance (SAR), which provides long-lasting protection against a broad spectrum of pathogens taylorfrancis.com. The interplay between different oxylipin-mediated signaling pathways, such as those involving jasmonic acid and salicylic (B10762653) acid, allows for a finely tuned defense response tailored to the specific type of pathogen taylorfrancis.com. Given that many oxylipins have been shown to have direct antimicrobial properties, it is plausible that this compound could play a similar role in the ecological interactions of its producer organisms.
Modulation of Cellular Processes in Model Organisms
The biological activity of polyunsaturated aldehydes extends to the modulation of fundamental cellular processes. In the context of diatom-copepod interactions, PUAs have been shown to impact reproductive success by affecting cell division and promoting programmed cell death (apoptosis) in copepod embryos wikipedia.org. Although the precise molecular mechanisms are still under investigation, these effects highlight the potent bioactivity of these compounds.
The general mechanism of aldehyde toxicity often involves their high reactivity towards cellular macromolecules. Their electrophilic nature allows them to form covalent bonds with nucleophilic groups in proteins and DNA, leading to enzyme inactivation and genetic damage nih.gov. This reactivity is a likely contributor to their ability to modulate cellular processes and exert toxic effects on a wide range of organisms.
Engagement with Cellular Signaling Pathways
Detailed studies specifically elucidating the engagement of this compound with particular cellular signaling pathways are not extensively available in the current scientific literature. While the broader class of polyunsaturated aldehydes (PUAs) produced by diatoms is known to induce apoptosis (programmed cell death), the precise signaling cascades initiated by this specific isomer have not been fully characterized. It is known that some diatom-derived aldehydes can activate extrinsic, receptor-mediated apoptotic machinery in cancer cells, but specific pathway mapping for this compound is a subject for future research. nih.gov
Induction of Inflammatory Responses at the Cellular Level
The specific role of this compound in the induction of inflammatory responses at the cellular level has not been a primary focus of published research. While related oxylipins, such as certain prostaglandins (B1171923) and leukotrienes, are key mediators of inflammation, direct evidence and detailed mechanisms concerning this compound's ability to initiate or modulate inflammatory pathways are not well-documented.
Cytotoxic Mechanisms in Model Organisms (e.g., in vitro mammalian cells)
This compound has demonstrated cytotoxic effects, particularly through the induction of apoptosis in human carcinoma cells. nih.govmdpi.com This activity is a characteristic shared with other diatom-derived unsaturated aldehydes. The cytotoxic mechanism of these compounds is often attributed to their chemical reactivity. As α,β-unsaturated aldehydes, they can act as Michael acceptors, readily reacting with nucleophilic biomolecules such as proteins and DNA, leading to cellular dysfunction and the activation of apoptotic pathways. biologists.com Studies on various diatom aldehydes have shown these compounds can cause cell shrinkage, chromatin condensation, and degradation of nuclear DNA, which are hallmarks of apoptosis. biologists.com The broad-spectrum cytotoxicity of these oxylipins has been observed across multiple phyla, from bacteria to crustaceans. biologists.com
Table 1: Observed Cytotoxic Effects of Diatom-Derived Decatrienal Isomers
| Compound/Source | Model Organism/Cell Line | Observed Effect | Reference |
| This compound | Human carcinoma cells | Stimulation of apoptosis | nih.govmdpi.com |
| Isomeric mixtures of 2,4,7Z-decatrienal from Thalassiosira rotula | Copepods (Calanus helgolandicus) | Induction of apoptotic cell degradation in larvae | biologists.com |
Genotoxicity in Aquatic Organisms
Specific studies focusing on the genotoxicity of this compound in aquatic organisms are limited. While its cytotoxic nature and reactivity with biomolecules suggest a potential for DNA damage, comprehensive genotoxicity assessments, such as comet assays or micronucleus tests, specifically for this compound in aquatic species have not been prominently reported in the literature.
Anti-proliferative Activities in Lower Organisms
The anti-proliferative activity of this compound is a significant aspect of its biological profile. It has been identified as having an anti-proliferative effect on human carcinoma cells. nih.govmdpi.com This activity is part of a broader ecological defense mechanism for the diatoms that produce it. Diatom-derived aldehydes, including isomers of decatrienal, are known to inhibit cell division and negatively impact the reproductive success of their grazers, such as copepods. biologists.com For instance, a maternal diet rich in these unsaturated aldehydes can lead to an arrest of cell division in copepod embryos. biologists.com This demonstrates a clear anti-proliferative role in lower organisms within its natural marine environment.
Table 2: Summary of Anti-proliferative Research Findings
| Compound | Target Organism/Cell Line | Research Finding |
| This compound | Human carcinoma cells | Exhibited anti-proliferative effects. nih.govmdpi.com |
| Diatom-derived unsaturated aldehydes (including decatrienal isomers) | Copepod embryos | Caused arrest of cell division. biologists.com |
Chemosensory and Olfactory Receptor Interactions
Identification of Odorant Receptors (e.g., OR5AN1, OR10J5)
There is currently no specific scientific literature that identifies or documents the interaction of this compound with the human odorant receptors OR5AN1 or OR10J5. Olfactory receptor research is highly specific, and while this compound is known to have distinct aroma properties, its binding profile with these particular receptors has not been reported. The receptor OR5AN1, for example, is known to respond to certain classes of musky compounds, which are structurally distinct from this unsaturated aldehyde. chemcom.be
Mechanisms of Ligand-Receptor Binding and Activation
Detailed scientific studies elucidating the specific mechanisms of ligand-receptor binding and activation for this compound are not available in the current body of searched scientific literature. However, general principles of aldehyde recognition by olfactory receptors (ORs) can provide a foundational understanding.
Odorant molecules, which are typically small and hydrophobic, must traverse the aqueous nasal mucus to reach the ORs embedded in the membranes of olfactory sensory neurons. The interaction between an odorant and an OR initiates a signal transduction cascade, leading to the perception of smell. For aldehydes, this interaction is of particular interest. Some research suggests that the aldehyde functional group itself is a key determinant for the activation of specific ORs.
One area of investigation into aldehyde olfaction is the potential role of the hydrated form of the aldehyde, the 1,1-geminal-diol, in receptor activation. While an odorant must be volatile to be inhaled, its interaction with the aqueous environment of the nasal mucus could lead to the formation of this gem-diol, which may be the form that binds to and activates certain aldehyde-specific receptors.
The complexity of odor perception is further highlighted by the combinatorial nature of olfactory coding, where a single odorant can be recognized by multiple receptors, and a single receptor can recognize multiple odorants. This system allows for the discrimination of a vast array of chemical structures. The specific olfactory receptors that recognize this compound and the precise molecular interactions that lead to their activation remain to be identified and characterized.
Comparative Analysis with Other Olfactory Aldehydes
A direct and detailed comparative analysis of the olfactory properties of this compound with other olfactory aldehydes based on receptor-binding affinities or specific odor profiles is not extensively documented in the available research. However, a general comparison can be made based on the known characteristics of other C10 aldehydes and related unsaturated aldehydes.
Aliphatic aldehydes are a class of organic compounds that contribute to a wide range of scents. scentspiracy.com The perceived odor is influenced by the length of the carbon chain and the presence and configuration of double bonds. scentspiracy.com
General Odor Profiles of Aliphatic Aldehydes:
| Aldehyde (Carbon Chain Length) | General Odor Description |
| C6 (Hexanal) | Grassy, green, fatty |
| C7 (Heptanal) | Oily, fatty, herbaceous |
| C8 (Octanal) | Waxy, orange-like, fatty |
| C9 (Nonanal) | Floral (rose-like), waxy, fatty nih.govperfumesociety.org |
| C10 (Decanal) | Waxy, citrusy (orange peel) perfumesociety.orgdropofodor.com |
| Unsaturated Aldehydes (e.g., Trans-2-Hexenal) | Fruity (apple-like), green |
| Unsaturated Aldehydes (e.g., Trans-2,cis-6-Nonadienal) | Cucumber-like |
(This table presents generalized odor profiles for aliphatic aldehydes and is for comparative context only. Specific odor characteristics can vary based on purity, concentration, and individual perception.)
This compound, as a C10 aldehyde with multiple double bonds, is likely to have a complex odor profile that could encompass citrusy, green, and fatty notes. A study comparing the effects of nonanal (B32974) (C9) and decanal (B1670006) (C10) on human electroencephalographic (EEG) activity found that C10 aldehyde, which has a floral with citrus-like smell, produced more significant changes in brain activity compared to the rose-like scent of C9 aldehyde. nih.gov This suggests that even a single carbon difference in chain length can lead to distinct neurophysiological responses. nih.gov The specific stereochemistry of the double bonds in this compound will also play a crucial role in its unique olfactory signature and how it compares to other saturated and unsaturated aldehydes.
Larvicidal Activities in Insect Vectors (e.g., Aedes aegypti)
There is no specific scientific data available from the searched literature that details the larvicidal activities of this compound against the insect vector Aedes aegypti. Research into natural and synthetic compounds for mosquito control is an active area, with numerous studies investigating the efficacy of various chemical classes.
While direct evidence for this compound is lacking, studies on other aldehydes and unsaturated compounds have demonstrated larvicidal potential. For instance, certain essential oils rich in aldehydes, such as geranial and trans-cinnamaldehyde, have shown efficacy against Ae. aegypti larvae. The insecticidal activity of these compounds is often attributed to their ability to disrupt physiological processes in the larvae.
The table below summarizes the lack of specific data for this compound and provides examples of other compounds for which larvicidal activity against Aedes aegypti has been reported, for contextual purposes.
Larvicidal Activity of Selected Compounds Against Aedes aegypti
| Compound | LC50 (Median Lethal Concentration) | Exposure Time | Reference |
| This compound | Data not available | - | - |
| Geranial | Data not available (as a single compound) | - | - |
| trans-Cinnamaldehyde | Data not available (as a single compound) | - | - |
| Essential oil of Arisaema fargesii (contains linalool, carvacrol, eugenol) | 40.49 mg/L | Not specified | nih.gov |
| Carvacrol | 32.78 mg/L | Not specified | nih.gov |
| Eugenol | 56.34 mg/L | Not specified | nih.gov |
(This table is for illustrative purposes to highlight the absence of data for the target compound and provide context with related research. The efficacy of the listed essential oils and their components can vary based on the specific formulation and experimental conditions.)
The potential for this compound to act as a larvicide would depend on its ability to penetrate the larval cuticle and interact with critical physiological targets. The presence of unsaturation in the carbon chain could influence its reactivity and bioavailability. However, without empirical data, its efficacy as a larvicidal agent against Aedes aegypti remains speculative.
Analytical Chemistry and Detection Techniques for 2e,4e,7z 2,4,7 Decatrienal
Chromatographic Separation Methods
Chromatographic techniques are fundamental to isolating (2E,4E,7Z)-2,4,7-decatrienal from complex matrices. The choice of method depends on the sample's nature and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected, allowing for identification.
Comparative GC-MS analysis has been instrumental in identifying the molecules responsible for the unique flavors of different citrus varieties, such as the distinction between blond and blood oranges. perfumerflavorist.com In studies of diatom-derived aldehydes, GC-MS is used to identify and quantify various polyunsaturated aldehydes, including isomers of decatrienal. researchgate.netnih.gov For instance, in the analysis of the benthic diatom Nitzschia shiloi, GC-MS analysis revealed the presence of 2E,4Z,7Z-decatrienal as the most abundant polyunsaturated aldehyde. nih.gov The use of different capillary columns, such as DB-5, OV-1701, and FFAP, can provide different retention indices (RI), aiding in the compound's identification. imreblank.ch
A predicted GC-MS spectrum for 2-trans-4-trans-7-cis-decatrienal (a synonym for this compound) is available, showing a positive ion mode at 70eV. hmdb.ca
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), are valuable for analyzing less volatile or thermally labile compounds. These techniques separate components in a liquid mobile phase as it passes through a packed column. Coupling HPLC or UHPLC with mass spectrometry (MS) provides high sensitivity and selectivity for detection.
A direct and rapid UHPLC-MS method has been developed for the detection and quantification of polyunsaturated aldehydes, including decatrienal isomers. vliz.be This method utilizes atmospheric pressure chemical ionization (APCI) as the interface between the LC and the MS. vliz.be It allows for the analysis of these compounds within a complex algal lysate matrix without the need for extensive and time-consuming derivatization procedures. vliz.be A fast reversed-phase UHPLC method with an elaborate gradient can achieve optimal separation of these analytes in a short analysis time. vliz.be Predicted LC-MS/MS spectra for (2E,4Z,7Z)-2,4,7-decatrienal are available at different collision energies in both positive and negative ionization modes. foodb.ca
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for the structural characterization and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules, including the stereochemistry of double bonds. While specific NMR data for the (2E,4E,7Z) isomer is not detailed in the provided results, related isomers have been characterized using this method. For example, the spectroscopic data for a mixture of (2E,7Z)-2,4,7-decatrienal isomers has been described. google.com The 13C-NMR data for the (2E,4Z,7Z) isomer has been reported as: 193.8 (d); 152.6 (d); 144.9 (d); 134.2 (d); 130.3 (d); 128.6 (d); 124.0 (d); 30.8 (t); 20.6 (t); 14.1 (q). google.com
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of the related isomer (2E,4Z,7Z)-2,4,7-decatrienal shows a molecular ion peak (M+) at m/z 150 and other significant fragments at m/z 121, 91, and 79. google.com The molecular formula of this compound is C10H14O, with a molecular weight of 150.22 g/mol . nih.gov
Table 1: Key Mass Spectrometry Data for Decatrienal Isomers
| Isomer | Ionization Method | Key Fragments (m/z) | Reference |
| (2E,4Z,7Z)-2,4,7-decatrienal | EI-MS | 150 (M+), 135, 132, 121, 117, 107, 103, 91, 79, 67, 53, 39, 27 | google.com |
| This compound | Predicted GC-MS | Not specified | hmdb.ca |
This table is generated based on available data and predictions.
Advanced Sample Preparation and Derivatization
Effective sample preparation is crucial for the accurate analysis of this compound, especially from complex biological or environmental samples. Derivatization is a common strategy to improve the volatility, thermal stability, and chromatographic behavior of aldehydes, as well as to enhance detection sensitivity.
One widely used derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.netroscoff-culture-collection.org This reagent reacts with aldehydes to form stable oxime derivatives. This in-situ derivatization stabilizes the aldehydes, preventing their volatilization and transformation before GC-MS analysis. researchgate.net This method has been successfully applied to quantify deleterious aldehydes in diatom cultures and natural phytoplankton populations. researchgate.net The resulting oxime derivatives can be further reacted with silylating agents like N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) if oxo-acids are also being analyzed. researchgate.net
Another approach involves the formation of acetals. For instance, this compound can be synthesized from its corresponding dimethyl or diethyl acetals by treatment with a protic acid. google.com
Derivatization Strategies for Enhanced Stability and Detection
Chemical derivatization is a common strategy to overcome the challenges associated with the analysis of volatile and unstable aldehydes like this compound. These reactions convert the aldehyde into a more stable, less volatile derivative, which is more amenable to chromatographic separation and detection, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).
Wittig Reaction for Ethyl Ester Formation
One established method involves converting the aldehyde into a more stable ethyl ester through a Wittig reaction. db-thueringen.deopen.ac.uk This is typically achieved using a reagent like (carbethoxyethylidene)-triphenylphosphorane (CET-TPP). db-thueringen.deopen.ac.uk This derivatization improves the stability of the molecule, which is crucial for subsequent purification and analysis. open.ac.uk The resulting ethyl ester derivatives can be unequivocally characterized by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. open.ac.uk The GC-MS analysis of these derivatives is aided by characteristic fragmentation patterns, including a strong molecular ion (M+) and a diagnostic ion resulting from the loss of an ethoxy group (M-45). open.ac.uk This technique has been successfully used to identify this compound in diatom extracts, such as from Thalassiosira rotula. open.ac.uk However, a potential drawback is the possibility of Z/E-isomerization occurring during the extraction process. db-thueringen.de
PFBO Derivatization
A widely used and highly sensitive derivatization technique for aldehydes is the formation of pentafluorobenzyl oxime (PFBO) derivatives. This is accomplished by reacting the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA). researchgate.net This method allows for an in situ derivatization, where the reagent is added directly to the sample (e.g., a diatom culture) upon cell damage. researchgate.net This immediate reaction traps the released aldehydes, preventing their degradation or further reaction and without inhibiting their biosynthesis. researchgate.net The resulting PFBO derivatives are stable and highly volatile, making them ideal for analysis by GC-MS. researchgate.netresearchgate.net This technique has been instrumental in quantifying this compound and other PUAs in laboratory diatom cultures and natural phytoplankton populations. researchgate.net The derivatized aldehydes are often identified by their molecular ions and specific fragmentation patterns in the mass spectrometer. researchgate.net
| Derivatization Strategy | Reagent | Product | Analytical Method | Advantages |
| Wittig Reaction | (Carbethoxyethylidene)- triphenylphosphorane (CET-TPP) | Ethyl ester derivative | GC-MS, NMR | Improves stability for purification and structural elucidation. db-thueringen.deopen.ac.uk |
| PFBO Derivatization | O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) | Pentafluorobenzyl oxime (PFBO) derivative | GC-MS | High sensitivity; allows for in situ derivatization to trap reactive aldehydes. researchgate.net |
Direct, Derivatization-Free Quantification Approaches
While derivatization is effective, it can be time-consuming and may introduce artifacts like isomerization. db-thueringen.de To address these limitations, direct, derivatization-free methods have been developed. A notable example is a fast and robust method utilizing Ultra-High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (UHPLC-APCI-MS). roscoff-culture-collection.orgresearchgate.net This approach allows for the direct measurement of this compound and other PUAs from complex matrices like cell-free algal lysates. roscoff-culture-collection.orgvliz.be The sample preparation is simplified, often requiring only filtration and cell disruption to initiate PUA formation, followed by analysis of the supernatant. researchgate.net With a total analysis time of around 5 minutes per sample, this method offers a high-throughput alternative to GC-MS based techniques. roscoff-culture-collection.orgresearchgate.net
Quantitative Analysis Methods
The ability to quantify this compound at trace levels is essential for studying its biological functions. The analytical methods developed are highly sensitive, enabling detection in the nanomolar range. researchgate.netvliz.be
The direct UHPLC-APCI-MS method, for instance, has demonstrated limits of detection (LOD) and quantification (LOQ) sufficient for analyzing samples from both laboratory cultures and natural field environments. researchgate.netvliz.be For related polyunsaturated dienals, LODs have been reported to be as low as 1 x 10⁻⁸ mol L⁻¹ to 5 x 10⁻⁸ mol L⁻¹. roscoff-culture-collection.org Although the specific LOD and LOQ for the (2E,4E,7Z)-isomer of decatrienal were not determined in one study, the method's sensitivity for similar compounds indicates its suitability for nanomolar-level quantification. vliz.be Weighted linear regression models are often employed for calibration and accurate quantification across a working range that can span from 1 x 10⁻⁸ mol L⁻¹ to 1 x 10⁻⁵ mol L⁻¹. roscoff-culture-collection.org
| Method | Technique | Sensitivity | Application |
| Direct Analysis | UHPLC-APCI-MS | Nanomolar range detection. researchgate.netvliz.be | High-throughput quantification from cultures and field samples. researchgate.net |
| Derivatization Analysis | GC-MS with PFBHA | High sensitivity for trace-level detection. researchgate.net | Quantification in diatom cultures and natural phytoplankton. researchgate.net |
Applications in Environmental and Biological Matrix Analysis
The analytical techniques for this compound are frequently applied to complex environmental and biological samples. This compound has been identified and quantified in various marine organisms, particularly diatoms, which are a major source. researchgate.netnih.gov
Research has focused on its presence in bloom-forming diatoms such as Thalassiosira rotula, Skeletonema marinoi (previously S. costatum), and Pseudo-nitzschia delicatissima. researchgate.netnih.gov Analytical methods have been successfully used to measure the production of this compound upon cell damage in these species. researchgate.net The compound is also studied in the context of the broader chemical ecology of marine environments, including its presence in natural phytoplankton assemblages and its potential role in the defense mechanisms of macroalgae like Ulva. researchgate.netdb-thueringen.de The analysis extends to understanding the chemical cues in the water column and their impact on marine food webs, such as the negative effects on the reproduction of grazers like copepods. researchgate.netnih.gov Furthermore, analysis in water samples from reservoirs has been conducted to investigate its potential contribution to "fishy" odors in drinking water sources. semanticscholar.org
Structure Activity Relationships of 2e,4e,7z 2,4,7 Decatrienal and Analogues
Influence of Double Bond Configuration on Biological Potency
The spatial arrangement of atoms around the double bonds, known as stereoisomerism, significantly impacts the biological activity of decatrienal.
Comparative Studies of (2E,4E,7Z) and (2E,4Z,7Z) Isomers
Research has shown that different isomers of 2,4,7-decatrienal (B148924) exhibit varying degrees of biological activity. For instance, diatoms can produce isomeric mixtures of 2,4,7-decatrienal, including (2E,4E,7Z)- and (2E,4Z,7Z)-isomers. biologists.comnih.govopen.ac.uk Both (2E,4E,7Z)-2,4,7-decatrienal and (2E,4Z,7Z)-2,4,7-decatrienal have been identified as polyunsaturated aldehydes produced by marine diatoms. nih.gov Studies have demonstrated that these isomers can have antiproliferative and apoptotic effects on human colon adenocarcinoma cell lines. frontiersin.org The subtle difference in the geometry of the double bond at the C4 position influences how the molecule interacts with biological targets, leading to potential differences in their cytotoxic effects.
Significance of the α,β,γ,δ-Unsaturated Aldehyde Moiety
The α,β,γ,δ-unsaturated aldehyde functional group is a key determinant of the biological activity observed in this compound and similar compounds. oup.com This structural feature is characterized by a series of conjugated double bonds adjacent to an aldehyde group.
This arrangement of alternating double and single bonds creates a reactive electrophilic center. oup.com The α,β-unsaturated aldehyde portion can act as a Michael acceptor, readily reacting with nucleophiles such as the sulfhydryl and amino groups found in proteins and other cellular components. oup.comnih.gov This reactivity is believed to be a primary mechanism behind the cytotoxic effects of these compounds. oup.comnih.gov While the γ,δ-double bond is part of the extended conjugated system, some studies suggest it may not be absolutely essential for the biological activity, as long as the α,β-unsaturated aldehyde "Michael element" is present. oup.com
Impact of Carbon Chain Length and Side Chain Polarity on Bioactivity
Generally, the bioactivity of aldehydes like decatrienal is influenced by the length of their carbon chain. Studies on related compounds have shown that both increasing and decreasing the chain length can affect biological potency. For instance, in a series of fatty acids, an increase in carbon chain length leads to decreased aqueous solubility, which in turn affects their interaction with biological membranes and cellular components. nih.gov While not a fatty acid, the principle of changing hydrophobic character with chain length applies. Shorter and more oxidized aldehydes have been observed to have lower biological activity, suggesting that a certain degree of lipophilicity is required for effective interaction with cellular targets. oup.com The polarity of the aldehyde group itself is also important for its biological function. oup.com
Reactivity Profile Correlation with Biological Effects
The biological effects of this compound are strongly correlated with its chemical reactivity. As an α,β,γ,δ-unsaturated aldehyde, it is a highly reactive molecule. oup.com This reactivity allows it to interact with and modify various biological molecules, including proteins and DNA. nih.gov
The ability of these aldehydes to act as alkylating agents is a key aspect of their toxicity. nih.gov This reactivity is not indiscriminate; the specific stereochemistry and electronic properties of the molecule can influence which cellular components it targets and the nature of the resulting biological response.
Role of Conjugated Systems in Molecular Interactions
The extended conjugated system of double bonds in this compound is fundamental to its molecular interactions and subsequent biological activity. This system of delocalized π-electrons influences the molecule's shape, electronic distribution, and reactivity.
The conjugated system is what makes the α,β-unsaturated aldehyde a potent Michael acceptor, facilitating its reaction with cellular nucleophiles. oup.com Furthermore, the planarity and rigidity imposed by the conjugated double bonds can influence how the molecule fits into the active sites of enzymes or other biological receptors. The delocalized electrons also affect the molecule's spectroscopic properties and its potential to participate in charge-transfer interactions, which can be crucial for binding to biological targets.
Future Research Directions in 2e,4e,7z 2,4,7 Decatrienal Studies
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of (2E,4E,7Z)-2,4,7-decatrienal and other polyunsaturated aldehydes (PUAs) in organisms like diatoms is a complex process that is not yet fully understood. acs.org While it is known that these compounds are formed from fatty acids upon cell damage, the specific enzymes and the complete metabolic pathways remain an active area of investigation. wikipedia.org
Future research will likely focus on:
Identification and Characterization of Novel Enzymes: A primary goal is the isolation and characterization of the specific lipoxygenases (LOXs) and hydroperoxide lyases (HPLs) involved in the conversion of polyunsaturated fatty acids (PUFAs) to this compound. google.comnih.gov Studies have already identified LOXs in seaweeds and microalgae that can produce various C10-aldehydes, but the precise enzymes responsible for the specific stereoisomer this compound need to be definitively identified and characterized. google.comdb-thueringen.de
Unraveling Atypical Biosynthetic Mechanisms: Research suggests that the transformation of fatty acids in some diatoms may not follow the conventional lipoxygenase/hydroperoxide lyase pathways seen in higher plants. acs.org Further investigation into these unique transformation mechanisms of polyunsaturated hydroperoxy fatty acids is crucial.
Metabolic Engineering for Enhanced Production: A deeper understanding of the biosynthetic pathway will enable the use of metabolic engineering techniques to enhance the production of this compound in microbial systems. This involves identifying and overexpressing the key enzymes in suitable host organisms.
| Organism | Precursor Fatty Acid | Key Enzyme(s) | Produced Aldehyde(s) |
| Thalassiosira rotula | Polyunsaturated Fatty Acids | Lipoxygenase, Hydroperoxide Lyase | (2E,4Z,7Z)-decatrienal, (2E,4E,7Z)-decatrienal |
| Ulva conglobata | Arachidonic Acid (ARA) | (R)-11-hydroperoxy-arachidonic acid pathway | (2E,4Z)-2,4-decadienal |
| Nitzschia shiloi | Eicosapentaenoic Acid (EPA) | 11-LOX, HPL | (2E,4Z,7Z)-decatrienal |
Advanced Understanding of Molecular Mechanisms in Chemosensation and Inter-organismal Signaling
This compound and other PUAs act as potent signaling molecules, influencing the behavior and physiology of various organisms. nih.govplos.org However, the precise molecular mechanisms underlying these interactions are still being elucidated.
Key research avenues include:
Receptor Identification: A major challenge is to identify the specific chemosensory receptors in organisms that detect and respond to this compound. This will provide a molecular basis for understanding its role in processes like predator deterrence and allelopathy.
Signal Transduction Pathways: Once a receptor is activated, a cascade of intracellular signaling events is triggered. Research is needed to map these signal transduction pathways, such as the nitric oxide (NO) signaling pathway, which has been implicated in the response to diatom-derived aldehydes. nih.govnih.govresearchgate.net For instance, studies have shown that the aldehyde decadienal can affect the life cycle of the ascidian Ciona intestinalis by modulating NO levels and ERK signaling. nih.gov
Dose-Dependent Responses: The concentration of PUAs can elicit different responses, from inducing resistance at low doses to causing cell death at high concentrations. plos.org Future studies should investigate the molecular switches that govern these dose-dependent effects.
Exploration of Environmental Fate and Degradation Pathways in Aquatic Systems
The release of this compound into aquatic environments raises questions about its persistence, transformation, and ultimate fate.
Future research should address:
Abiotic Degradation: Investigating the abiotic degradation processes, such as photo-oxidation, that can break down this compound in the water column. osti.govrsc.orgresearchgate.net The presence of double bonds in its structure suggests it may be susceptible to degradation by factors like UV radiation and reaction with chlorine atoms. acs.org
Biodegradation: Identifying the microorganisms and enzymatic pathways responsible for the biodegradation of this aldehyde. This includes understanding how marine bacteria might utilize or detoxify this compound. int-res.com
Formation of Transformation Products: Characterizing the various degradation products of this compound and assessing their potential toxicity and ecological impact. For example, the oxidation of aldehydes can lead to the formation of corresponding carboxylic acids. osti.govunimore.it
Development of Sustainable Biocatalytic Production Routes
The unique properties of this compound make it a valuable compound, but its production is currently limited. google.com Developing sustainable and cost-effective production methods is a key research priority.
Future efforts will likely involve:
Enzyme Discovery and Engineering: Identifying novel and robust enzymes, particularly lipoxygenases and hydroperoxide lyases from diverse sources like algae and bacteria, for efficient biocatalytic production. google.com Enzyme engineering can be used to improve their stability, activity, and specificity.
Whole-Cell Biocatalysis: Developing whole-cell biocatalytic systems using genetically engineered microorganisms that can convert readily available fatty acid feedstocks into this compound. mdpi.comscientific-publications.net This approach can be more cost-effective than using purified enzymes.
Process Optimization and Scale-Up: Optimizing reaction conditions, such as substrate concentration, pH, and temperature, to maximize yields. scientific-publications.net Integrating biocatalysis with continuous processing technologies could further enhance efficiency and sustainability. portlandpress.com Research into downstream processing, such as selective adsorption, is also needed to efficiently recover the product from the reaction mixture. mdpi.com
| Biocatalytic Approach | Key Features | Potential Advantages |
| Purified Enzymes | Use of isolated lipoxygenases and hydroperoxide lyases. | High specificity and control over the reaction. |
| Whole-Cell Biocatalysis | Use of engineered microorganisms to produce the enzymes and perform the conversion. | Potentially lower cost, no need for enzyme purification. |
| Plant-Based Systems | Utilization of enzymes from plant extracts, such as eggplant. | Use of natural and readily available enzyme sources. |
Investigation of Ecological Impacts on Broader Ecosystems beyond specific interactions
While the effects of this compound on specific predator-prey and allelopathic interactions are known, its broader impact on aquatic ecosystems is less understood. frontiersin.orgresearchgate.net
Future research should aim to:
Community-Level Effects: Assess how the presence of this compound influences the structure and dynamics of phytoplankton and bacterioplankton communities. core.ac.ukmdpi.com Allelochemicals can selectively inhibit the growth of certain species, potentially leading to shifts in community composition. mdpi.com
Food Web Implications: Investigate the cascading effects of this aldehyde through the food web, from its impact on primary producers and grazers to higher trophic levels.
Synergistic and Antagonistic Interactions: Explore how this compound interacts with other environmental stressors, such as nutrient limitation and pollutants, to affect ecosystem health.
Potential for Targeted Biomedical Research Applications in Non-Human Systems (e.g., pest control)
The bioactivity of this compound and related PUAs suggests potential applications in non-human systems, particularly in pest control. nih.govnih.govnie.edu.sg
Areas for future investigation include:
Q & A
Basic Research Questions
Q. How can researchers identify and confirm the stereoisomeric structure of (2E,4E,7Z)-2,4,7-Decatrienal?
- Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For GC, employ non-polar columns like DB-5 with optimized temperature programs (e.g., 20°C → 240°C at 4–10°C/min) to resolve isomers based on retention indices . NMR analysis (¹H and ¹³C) can confirm double-bond geometry via coupling constants (e.g., trans vs. cis couplings) and NOE correlations .
Q. What are effective synthetic pathways for producing this compound in laboratory settings?
- Methodological Answer : Autoxidation of polyunsaturated fatty acids (e.g., arachidonic acid) generates this compound as a degradation product. Controlled thermal degradation of phospholipids in inert atmospheres (e.g., nitrogen) at 180–240°C yields measurable quantities . For stereochemical purity, Wittig or Horner-Wadsworth-Emmons reactions can selectively install E/Z double bonds using stabilized ylides .
Q. What are the key spectroscopic features distinguishing this compound from its isomers?
- Methodological Answer :
- IR : Strong absorption at ~2720 cm⁻¹ (aldehyde C–H stretch) and ~1680 cm⁻¹ (α,β-unsaturated aldehyde C=O stretch).
- ¹H NMR : Characteristic allylic couplings (e.g., J = 10–15 Hz for trans double bonds) and chemical shifts for conjugated dienals (δ 9.5–10.0 ppm for aldehyde proton) .
- MS : Fragmentation patterns at m/z 109 (base peak from α-cleavage) and 192 (molecular ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in experimental variables:
- Biological assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for compound stability in media (e.g., use antioxidants to prevent oxidation) .
- Dose-response curves : Validate purity via GC-MS and account for solvent effects (e.g., DMSO vs. ethanol) on bioavailability .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Use a tiered approach:
- Lab-scale : Simulate hydrolysis/photolysis under controlled pH (4–9), UV light (254 nm), and salinity (0–35 ppt) to measure half-lives .
- Microcosm studies : Track degradation products (e.g., carboxylic acids) via LC-MS/MS in sediment-water systems .
- QSAR modeling : Predict bioaccumulation potential using logP (experimental value: 4.04) and molecular descriptors .
Q. How can researchers quantify this compound in complex matrices like food or biological samples?
- Methodological Answer :
- Extraction : Use solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers for volatile enrichment .
- GC-MS parameters :
| Column | Temperature Program | Carrier Gas | Reference |
|---|---|---|---|
| DB-5 (30 m) | 20°C → 240°C at 4°C/min, hold 10 min | Helium |
- Quantitation : Employ internal standards (e.g., deuterated decatrienal) to correct for matrix effects .
Q. What strategies mitigate isomerization artifacts during analysis of this compound?
- Methodological Answer :
- Sample handling : Store samples at –80°C in amber vials with BHT (0.01%) to inhibit oxidation .
- Chromatography : Use low-pressure GC (≤10 psi) and keep injector temperatures ≤250°C to prevent thermal rearrangement .
- Validation : Compare retention times with authentic standards and confirm via 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines:
- Report reaction conditions (solvent, temperature, catalyst) and purification steps (e.g., column chromatography with silica gel 60) .
- Provide spectroscopic data (¹H NMR, IR, MS) and chromatograms (GC/LC) in supplementary materials .
- Disclose batch-to-batch variability (e.g., yield ±5%) and storage conditions .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Log-logistic models to calculate EC₅₀/IC₅₀ values .
- Error analysis : Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals for potency metrics .
- Multivariate analysis : Apply PCA to identify confounding variables (e.g., solvent polarity) in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
